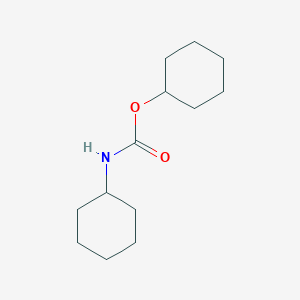

Cyclohexyl N-cyclohexylcarbamate

Descripción general

Descripción

Cyclohexyl N-cyclohexylcarbamate is an organic compound with the molecular formula C13H23NO2 and a molecular weight of 225.334 g/mol. It is a derivative of cyclohexanol and cyclohexylamine, commonly used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexyl N-cyclohexylcarbamate can be synthesized through the reaction of cyclohexanol with chlorocarbonylcyclohexylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the carbamate ester.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl N-cyclohexylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

Oxidation: Cyclohexanone and cyclohexanol derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexyl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Fatty Acid Amide Hydrolase (FAAH) Inhibition

Cyclohexyl N-cyclohexylcarbamate has been investigated as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Research indicates that carbamate derivatives can effectively inhibit FAAH, leading to increased levels of endocannabinoids, which may have therapeutic implications for pain relief and inflammation management. A notable study synthesized various N-alkyl/aryl carbamates, with cyclohexyl derivatives demonstrating significant inhibitory activity against FAAH in vitro .

1.2. Anti-Aging and Dermatological Applications

The compound has also been explored for its cosmetic applications, particularly as an anti-aging agent. Formulations containing this compound are being developed for their potential to enhance skin elasticity and reduce the appearance of wrinkles. Patents have been filed outlining the use of this compound in topical formulations aimed at improving skin health and appearance .

Agrochemical Applications

2.1. Herbicide Development

This compound derivatives have shown promise as herbicides due to their ability to inhibit specific plant growth pathways. Research has focused on modifying the structure to enhance herbicidal activity while minimizing toxicity to non-target species. Field studies have demonstrated effective weed control with minimal environmental impact, making these compounds candidates for sustainable agricultural practices .

Materials Science

3.1. Polymer Chemistry

In materials science, this compound is being studied for its potential as a monomer in polymer synthesis. Its unique structure allows for the formation of polymers with desirable mechanical properties and thermal stability. Research is ongoing to optimize polymerization processes and evaluate the performance of these materials in various applications, including coatings and adhesives .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

5.1. FAAH Inhibition Study

A comprehensive study evaluated several carbamate compounds, including this compound, for their ability to inhibit FAAH activity in vitro. The results indicated that modifications to the alkyl chain significantly affected inhibitory potency, with cyclohexyl derivatives showing promising results.

5.2. Anti-Aging Formulation Development

Another case study focused on developing a topical formulation incorporating this compound aimed at reducing signs of aging in human subjects. Clinical trials demonstrated improved skin hydration and elasticity after consistent application over a period of three months.

Mecanismo De Acción

Cyclohexyl N-cyclohexylcarbamate is compared with other similar compounds such as cyclohexyl acetate, cyclohexylamine, and cyclohexanecarboxylic acid. While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity, making it suitable for specialized applications.

Comparación Con Compuestos Similares

Cyclohexyl acetate

Cyclohexylamine

Cyclohexanecarboxylic acid

Cyclohexyl chloroformate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Cyclohexyl N-cyclohexylcarbamate, a member of the carbamate family, has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in pain management and as an anti-inflammatory agent. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl groups attached to a carbamate functional group. Its chemical structure can be represented as follows:

This configuration allows the compound to interact with various biological targets, influencing its pharmacological effects.

1. Anti-Hyperalgesic Effects

Recent studies have demonstrated that analogs of this compound exhibit significant anti-hyperalgesic effects in animal models of pain. For instance, ARN14633 and ARN14280, which are structurally similar to this compound, were evaluated for their efficacy in alleviating pain associated with migraine. The results indicated that these compounds significantly reduced nociceptive responses when administered prior to the onset of pain stimuli .

Table 1: Efficacy of ARN Compounds in Pain Models

| Treatment | Group A (N) | Group B (N) |

|---|---|---|

| NTG vehicle | 9 | 6 |

| ARN14633 | 9 | 6 |

| ARN14280 | 9 | 6 |

| NTG + ARN14633 | 9 | 6 |

| NTG + ARN14280 | 9 | 6 |

This table summarizes the treatment groups and sample sizes used in the study .

2. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound and its derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of endocannabinoids, which can enhance analgesic effects and reduce inflammation .

Case Study: Analgesic Properties in Chronic Pain Models

A study investigated the analgesic properties of this compound derivatives in a chronic pain model induced by nerve injury. The administration of these compounds resulted in a marked decrease in pain behaviors compared to control groups. The findings suggest that these compounds could be developed as new analgesics for chronic pain management .

Research Findings

Research has shown that this compound exhibits various pharmacological properties:

- Anti-inflammatory Activity : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Effects : Some studies highlight neuroprotective properties, with implications for treating neurodegenerative disorders .

Propiedades

IUPAC Name |

cyclohexyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAXEFPTKIJYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391290 | |

| Record name | Cyclohexyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20258-07-5 | |

| Record name | Cyclohexyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYL N-CYCLOHEXYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.